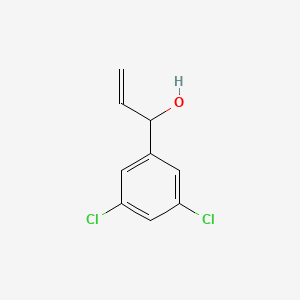

1-(3,5-Dichloro-phenyl)-prop-2-en-1-ol

Description

Properties

Molecular Formula |

C9H8Cl2O |

|---|---|

Molecular Weight |

203.06 g/mol |

IUPAC Name |

1-(3,5-dichlorophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H8Cl2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9,12H,1H2 |

InChI Key |

UWXPAEWRRJJCOV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC(=CC(=C1)Cl)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-withdrawing vs. Electron-donating Groups: Chlorine (Cl) and trifluoromethyl (CF₃) groups are electron-withdrawing, while methyl (CH₃) groups are electron-donating. This difference influences the acidity of the hydroxyl group. For example, the Cl and CF₃ substituents increase acidity compared to CH₃, as seen in the lower pKa values of analogous chlorophenols . Molecular Weight: The trifluoromethyl-substituted compound has the highest molecular weight (310.22 g/mol) due to fluorine’s atomic mass, followed by the dichloro derivative (202.0 g/mol) and the dimethyl analog (178.27 g/mol) .

In contrast, the 2-methylpropan-1-ol chains in the analogs lack conjugation, making them less reactive toward oxidation or polymerization .

Physical Properties: Melting Point: The trifluoromethyl-substituted compound melts at 51–53°C, a property influenced by strong intermolecular forces (e.g., dipole-dipole interactions from CF₃ groups). The dichloro analog likely has a higher melting point than the dimethyl derivative due to stronger polar interactions . Solubility: Chlorinated and trifluoromethylated compounds are typically less soluble in non-polar solvents compared to methyl-substituted analogs.

Research Findings and Implications

Biological and Industrial Applications :

- Chlorinated aromatic alcohols are often explored as intermediates in agrochemicals or pharmaceuticals due to their stability and bioavailability. The dimethyl analog in is marketed with ≥95% purity, suggesting industrial relevance .

- Trifluoromethylated alcohols () are valuable in materials science for their thermal and chemical resistance .

- Knowledge Gaps: Experimental data for the target compound (e.g., melting point, solubility, and spectroscopic profiles) are absent in the provided sources. Further studies could focus on synthesizing and characterizing this compound to validate predicted properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,5-Dichloro-phenyl)-prop-2-en-1-ol, and what experimental conditions optimize yield?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting a ketone (e.g., acetylthiophene) with 3,5-dichlorobenzaldehyde in ethanol under basic conditions (e.g., 40% KOH). The mixture is stirred overnight, cooled, acidified, and purified via recrystallization. Key parameters include stoichiometric ratios (1:1 aldehyde:ketone), reaction time (>12 hours), and controlled pH during workup to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolve crystal packing and stereochemistry. For example, space group Pc21b (unit cell: a=3.9247 Å, b=11.549 Å, c=28.111 Å) and refinement using SHELXL (R1 < 0.062) .

- NMR/IR spectroscopy : Confirm functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹) and aromatic/alkene proton environments (δ 6.8–7.5 ppm for dichlorophenyl protons) .

Q. How can researchers identify and quantify common synthetic impurities?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) to separate byproducts like unreacted aldehydes or dimerization products. Compare retention times to reference standards (e.g., European Pharmacopoeia guidelines for related chlorinated compounds). Mass spectrometry (LC-MS) further confirms impurity structures via molecular ion peaks .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during refinement?

- Methodological Answer :

- Employ SHELX programs (e.g., SHELXL) for high-resolution refinement, using F² data and full-matrix least-squares minimization .

- Check for twinning (e.g., inversion twinning in ) using PLATON or ROTAX. Apply absorption corrections (e.g., ψ-scans via SADABS) to mitigate data artifacts .

- Validate against computational models (DFT-optimized geometries) to identify outliers in bond angles or torsional strains .

Q. What strategies address stereochemical ambiguities in enol intermediates during synthesis?

- Methodological Answer :

- Use NOESY NMR to determine spatial proximity of protons (e.g., E/Z isomerism in the propenol chain).

- Chiral chromatography (e.g., Chiralpak IA column) resolves enantiomers if asymmetric centers form during synthesis.

- Compare experimental XRD data (e.g., dihedral angles between phenyl and thiophene rings: 13.2° in ) to computational predictions .

Q. How should researchers reconcile discrepancies between computational (DFT) and experimental (XRD) bond parameters?

- Methodological Answer :

- Step 1 : Optimize the molecular geometry using DFT (B3LYP/6-311+G(d,p)) and compare bond lengths/angles to XRD data (e.g., C-Cl bond: 1.74 Å vs. 1.72 Å).

- Step 2 : Adjust basis sets or solvent models (e.g., PCM for ethanol) to improve agreement.

- Step 3 : Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., Cl⋯H contacts) that may distort XRD results .

Q. What methodological frameworks guide the design of bioactive derivatives (e.g., antimicrobial or anticancer agents)?

- Methodological Answer :

- Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance electrophilicity.

- SAR studies : Test derivatives (e.g., halogen substitutions) against target enzymes (e.g., cytochrome P450) via enzyme inhibition assays.

- Docking simulations : Use AutoDock Vina to predict binding affinities to protein active sites (e.g., EGFR kinase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.